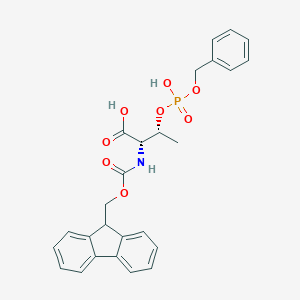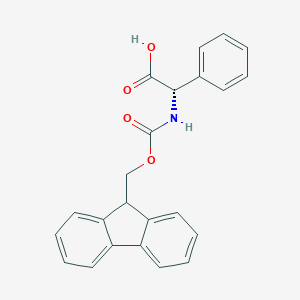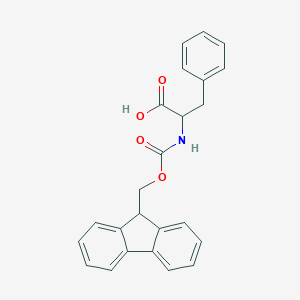
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane is a synthetic compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino terminus of amino acids during the synthesis process .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane typically involves the reaction of L-isoleucine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The diazomethane group is introduced through subsequent reactions involving diazomethane or its derivatives .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently .
化学反应分析
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the diazomethane group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various protected amino acids and peptides, as well as modified derivatives of the original compound .
科学研究应用
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane has several scientific research applications:
作用机制
The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane involves the temporary protection of the amino terminus of amino acids during peptide synthesis. The Fmoc group is introduced through a reaction with Fmoc-Cl, and it can be removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct . This allows for the sequential addition of amino acids to form peptides .
相似化合物的比较
Similar Compounds
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-benzyl glycine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-allo-Ile-OH: A similar compound where the carboxyl group of isoleucine is replaced with an Fmoc group.
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane is unique due to its specific combination of the Fmoc protecting group and the diazomethane moiety, which provides distinct reactivity and protection properties during peptide synthesis .
属性
CAS 编号 |
266359-44-8 |
|---|---|
分子式 |
C22H23N3O3 |
分子量 |
377.4 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-4-methyl-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C22H23N3O3/c1-3-14(2)21(20(26)12-24-23)25-22(27)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-12,14,19,21H,3,13H2,1-2H3,(H,25,27)/t14?,21-/m0/s1 |
InChI 键 |
IUZBIAPAMJMEKV-YNNZGITBSA-N |
SMILES |
CCC(C)C(C(=C[N+]#N)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
手性 SMILES |
CCC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CCC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
同义词 |
266359-44-8; AmbotzFAA1596; MolPort-008-267-692; N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















